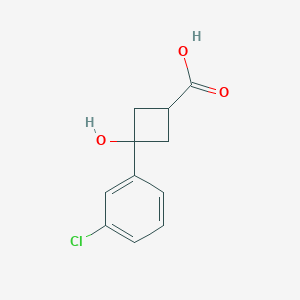

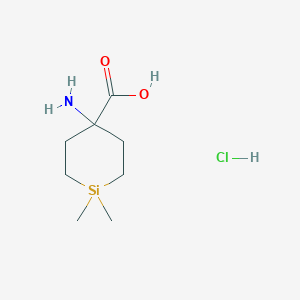

3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chlorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a chlorine atom . They are used in the synthesis of various pharmaceuticals and other organic compounds . The specific compound you mentioned, “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid”, is a cyclobutane derivative, which means it contains a cyclobutane ring - a ring of four carbon atoms.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a carboxylic acid, it could undergo reactions typical of this class of compounds, such as esterification and amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds .

Aplicaciones Científicas De Investigación

Cyclobutane Derivatives in Synthesis

Cyclobutane derivatives, such as 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, play a significant role in synthetic chemistry. The Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis study reveals the development of an improved synthesis method for the precursor of anti-[18F]FACBC, highlighting the importance of cyclobutane derivatives in the synthesis of imaging agents for positron emission tomography (PET). This research underscores the stereoselectivity and suitability for large-scale preparations of cyclobutane-containing compounds.

Photocycloadditions and Chiral Tethers

The study on Asymmetric Intramolecular [2 + 2] Photocycloadditions: α- and β-Hydroxy Acids as Chiral Tether Groups explores the use of chiral α- and β-hydroxy acids as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives. This method demonstrates the potential for creating cyclobutane lactones with high stereoselectivity, emphasizing the versatility of cyclobutane derivatives in synthesizing complex molecular structures with defined stereochemistry.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWVSOMBBQKEAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)

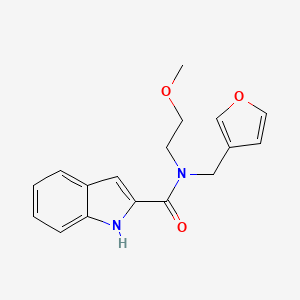

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)

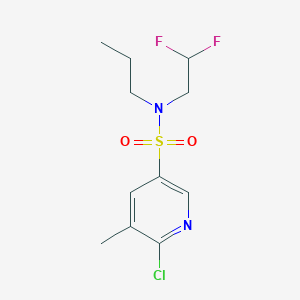

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2757117.png)

![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757123.png)